Cas no 1342347-34-5 (5-(4-bromophenyl)pentan-2-ol)

5-(4-bromophenyl)pentan-2-ol 化学的及び物理的性質
名前と識別子
-
- Benzenebutanol, 4-bromo-α-methyl-
- 5-(4-Bromophenyl)pentan-2-ol
- AKOS013841098
- 1342347-34-5
- EN300-2007054
- CS-0278638
- 5-(4-bromophenyl)pentan-2-ol
-
- インチ: 1S/C11H15BrO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,2-4H2,1H3
- InChIKey: XBJAFUBINACMTK-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC(C)O)=CC=C(Br)C=C1
計算された属性
- せいみつぶんしりょう: 242.03063g/mol
- どういたいしつりょう: 242.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.308±0.06 g/cm3(Predicted)
- ふってん: 326.8±25.0 °C(Predicted)
- 酸性度係数(pKa): 15.20±0.20(Predicted)
5-(4-bromophenyl)pentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2007054-10g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-2007054-5g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-2007054-10.0g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-2007054-0.25g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-2007054-2.5g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-2007054-5.0g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-2007054-1.0g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-2007054-1g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-2007054-0.1g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-2007054-0.05g |
5-(4-bromophenyl)pentan-2-ol |
1342347-34-5 | 0.05g |
$587.0 | 2023-09-16 |
5-(4-bromophenyl)pentan-2-ol 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-(4-bromophenyl)pentan-2-olに関する追加情報
Recent Advances in the Study of 5-(4-bromophenyl)pentan-2-ol (CAS: 1342347-34-5) in Chemical Biology and Pharmaceutical Research
The compound 5-(4-bromophenyl)pentan-2-ol (CAS: 1342347-34-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The information presented here is based on a comprehensive review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the unique structural features of 5-(4-bromophenyl)pentan-2-ol, which make it a promising candidate for further investigation. The presence of a bromophenyl group and a hydroxyl group in its structure suggests potential interactions with biological targets, such as enzymes and receptors. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield for subsequent biological testing.
In vitro and in vivo studies have demonstrated that 5-(4-bromophenyl)pentan-2-ol exhibits notable biological activity, particularly in the context of anti-inflammatory and anticancer research. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound showed inhibitory effects on key inflammatory mediators, suggesting its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, preliminary data from cell-based assays indicate that it may also possess cytotoxic properties against certain cancer cell lines, warranting further investigation.
The mechanism of action of 5-(4-bromophenyl)pentan-2-ol is currently under investigation, with researchers exploring its interactions with specific molecular targets. Computational modeling and molecular docking studies have provided insights into its binding affinity for various proteins, which could explain its observed biological effects. These findings are crucial for understanding the compound's therapeutic potential and for guiding the design of derivatives with improved efficacy and safety profiles.
Despite these promising results, challenges remain in the development of 5-(4-bromophenyl)pentan-2-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are also exploring formulation strategies to enhance the compound's delivery and efficacy in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-(4-bromophenyl)pentan-2-ol (CAS: 1342347-34-5) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural properties and demonstrated biological activities make it a valuable candidate for further exploration. Continued research efforts will be essential to fully elucidate its therapeutic potential and to overcome the challenges associated with its development. This brief underscores the importance of interdisciplinary collaboration in advancing the field and bringing novel compounds like this one closer to clinical use.
1342347-34-5 (5-(4-bromophenyl)pentan-2-ol) 関連製品
- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)
- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)
- 1805842-42-5(Ethyl 3-(4-(carboxymethyl)-3-methylphenyl)propanoate)
- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 1443305-89-2(2-{[cyclohexyl(methyl)amino]methyl}benzaldehyde)
- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)




